molecular formula C11H7FN4OS B14213667 N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide CAS No. 761450-22-0

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide

Katalognummer: B14213667
CAS-Nummer: 761450-22-0
Molekulargewicht: 262.27 g/mol
InChI-Schlüssel: JXQJSFQJHLDHCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and imidazole moieties in the structure of this compound suggests that it may exhibit unique pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with imidazole-1-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve maximum yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wirkmechanismus

The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide stands out due to its unique combination of benzothiazole and imidazole moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

761450-22-0

Molekularformel

C11H7FN4OS

Molekulargewicht

262.27 g/mol

IUPAC-Name

N-(6-fluoro-1,3-benzothiazol-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C11H7FN4OS/c12-7-1-2-8-9(5-7)18-10(14-8)15-11(17)16-4-3-13-6-16/h1-6H,(H,14,15,17)

InChI-Schlüssel

JXQJSFQJHLDHCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.